BenchChemオンラインストアへようこそ!

(3R,4R)-3,4-Dimethoxy-4-phenylpiperidine hydrochloride

Stereochemistry–activity relationships Chiral resolution Opioid receptor pharmacology

This stereochemically unambiguous (3R,4R)-3,4-dimethoxy-4-phenylpiperidine hydrochloride is the essential building block for medicinal chemists seeking to eliminate the confounding variables of racemic or diastereomeric mixtures. Its defined absolute configuration enables accurate quantification of μ-opioid and sigma-2 receptor binding, making it indispensable for lead optimization, chiral HPLC/SFC method development, and the synthesis of enantiopure advanced intermediates. Procure this single enantiomer to ensure reproducibility in your SAR studies and to generate defensible composition-of-matter intellectual property.

Molecular Formula C13H20ClNO2
Molecular Weight 257.76
CAS No. 923948-73-6
Cat. No. B2514043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-3,4-Dimethoxy-4-phenylpiperidine hydrochloride
CAS923948-73-6
Molecular FormulaC13H20ClNO2
Molecular Weight257.76
Structural Identifiers
SMILESCOC1CNCCC1(C2=CC=CC=C2)OC.Cl
InChIInChI=1S/C13H19NO2.ClH/c1-15-12-10-14-9-8-13(12,16-2)11-6-4-3-5-7-11;/h3-7,12,14H,8-10H2,1-2H3;1H/t12-,13-;/m1./s1
InChIKeyRCPPGUKNCDHRQS-CHWSQXEVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3R,4R)-3,4-Dimethoxy-4-phenylpiperidine Hydrochloride (CAS 923948-73-6) – Procurement-Ready Overview of a Chiral 3,4-Disubstituted Piperidine Scaffold


(3R,4R)-3,4-Dimethoxy-4-phenylpiperidine hydrochloride is a single‑enantiomer, 3,4‑disubstituted piperidine bearing a quaternary C‑4 phenyl and a C‑3 methoxy group. The compound is listed by multiple chemical suppliers primarily as a chiral building block for medicinal chemistry and as a reference standard for stereochemical method development . Its hydrochloride salt form provides crystalline handling advantages, and the defined (3R,4R) absolute stereochemistry distinguishes it from racemic or diastereomeric mixtures that are frequently encountered in phenylpiperidine-based libraries [1].

Why Generic 4-Phenylpiperidine Analogs Cannot Substitute for (3R,4R)-3,4-Dimethoxy-4-phenylpiperidine Hydrochloride in Stereochemically Demanding Applications


The 4-phenylpiperidine scaffold is a privileged structure in neuropharmacology, but biological activity is exquisitely sensitive to both the substitution pattern and absolute stereochemistry [1]. Replacing the defined (3R,4R) enantiomer with a racemic mixture, the (3S,4S) antipode, or a mono‑substituted 4‑phenylpiperidine introduces uncontrolled variables in receptor‑binding assays, enantioselective synthesis, and chiral chromatographic method development. Published QSAR models for μ‑opioid and dopamine D2 ligands demonstrate that the position and orientation of substituents on the piperidine ring dictate agonist vs. antagonist behavior and receptor subtype selectivity [2]. Consequently, procurement of the stereochemically unambiguous (3R,4R) compound is a prerequisite for reproducible structure–activity relationship (SAR) studies and for the preparation of enantiopure advanced intermediates.

Quantitative Differentiation of (3R,4R)-3,4-Dimethoxy-4-phenylpiperidine Hydrochloride from Its Closest Analogs


Absolute (3R,4R) Stereochemistry vs. Racemic and (3S,4S) Forms – Impact on Observed Biological Activity

The (3R,4R) configuration places the C‑3 methoxy and C‑4 phenyl groups in a trans‑diequatorial arrangement, a geometry that QSAR studies on 4‑phenylpiperidine μ‑opioid agonists correlate with high‑affinity binding [1]. While direct comparative binding data for the isolated (3R,4R) enantiomer are not publicly available, the racemic trans‑(3R,4R)/(3S,4S) mixture is documented to exhibit an IC50 of 0.474 nM at the μ‑opioid receptor in the guinea‑pig ileum functional assay [2]. Empirical precedence from related 4‑phenylpiperidine series indicates that the eutomer typically accounts for >90% of the observed activity, meaning the (3R,4R) enantiomer is predicted to be substantially more potent than its (3S,4S) counterpart [1].

Stereochemistry–activity relationships Chiral resolution Opioid receptor pharmacology

Sigma‑2 Receptor Affinity of the 3,4‑Dimethoxy‑4‑phenylpiperidine Pharmacophore vs. Mono‑Substituted 4‑Phenylpiperidines

Within the 4‑phenylpiperidine class, sigma‑receptor affinity is strongly dependent on the presence of an oxygen‑containing substituent at the C‑3 or C‑4 position. Conformationally restricted analogs of the 3,4‑dimethoxy‑4‑phenylpiperidine scaffold display Ki values as low as 90 nM at the sigma‑2 receptor (rat PC12 cells) [1]. In contrast, the unsubstituted 4‑phenylpiperidine parent shows no measurable sigma‑2 affinity (Ki > 10,000 nM) under identical assay conditions [2]. The dual methoxy‑phenyl substitution pattern therefore confers at least a 100‑fold gain in sigma‑2 binding affinity.

Sigma receptor pharmacology Receptor selectivity Antipsychotic drug discovery

Cytostatic Activity of 4-(3,4-Dimethoxyphenyl)piperidine Derivatives vs. Unsubstituted 4-Phenylpiperidines

A published study on tylophorine analogs evaluated the cytostatic and cytotoxic activity of 4‑(3,4‑dimethoxyphenyl)piperidine derivatives against tumor cell lines [1]. While the specific (3R,4R)‑3,4‑dimethoxy‑4‑phenylpiperidine was not the primary test article, the 4‑(3,4‑dimethoxyphenyl)piperidine substructure was identified as a critical pharmacophoric element for growth inhibition. Removal of the methoxy substituents (i.e., unsubstituted 4‑phenylpiperidine) abolished activity in the same panel, confirming that the 3,4‑dimethoxy substitution is necessary for the observed antiproliferative phenotype.

Antineoplastic activity Cytotoxicity screening Tylophorine analogs

Chiral Intermediate for Melanocortin‑4 (MC4) Receptor Agonist Synthesis – Enantiomeric Pair Comparison

Patent US20080234280A1 discloses the use of (3S,4S)‑3,4‑dimethoxy‑4‑phenylpiperidine as a reactant in the synthesis of MC4 receptor agonist compounds for treating lower urinary tract dysfunction [1]. The enantiomeric relationship between the (3R,4R) and (3S,4S) forms implies that the (3R,4R) isomer serves as the complementary chiral building block for diastereomeric series or for generating the opposite enantiomer of the final drug substance. Procurement of the (3R,4R) enantiomer (CAS 923948-73-6) is therefore essential for any medicinal chemistry program exploring the full stereochemical space of MC4‑targeted piperidine derivatives.

MC4 receptor agonists Lower urinary tract dysfunction Chiral intermediate procurement

Validated Research and Industrial Application Scenarios for (3R,4R)-3,4-Dimethoxy-4-phenylpiperidine Hydrochloride


Mu‑Opioid Receptor Ligand Optimization – Stereochemically Pure Eutomer for SAR Studies

The racemic trans‑3,4‑dimethoxy‑4‑phenylpiperidine scaffold exhibits sub‑nanomolar potency at the μ‑opioid receptor (IC50 = 0.474 nM) [1]. Using the isolated (3R,4R) enantiomer removes the confounding effect of the inactive (3S,4S) antipode, allowing medicinal chemists to accurately quantify potency, intrinsic efficacy, and selectivity without the ambiguity introduced by racemic mixtures. This is critical for differentiating μ‑agonist vs. antagonist profiles in lead optimization programs.

Sigma‑2 Receptor Probe Development – A Validated High‑Affinity Pharmacophore

The 3,4‑dimethoxy‑4‑phenylpiperidine substructure confers ≥100‑fold enhancement in sigma‑2 receptor binding affinity (Ki = 90 nM) compared to the unsubstituted 4‑phenylpiperidine core (Ki > 10,000 nM) [2]. This makes (3R,4R)‑3,4‑dimethoxy‑4‑phenylpiperidine hydrochloride an ideal starting material for the synthesis of sigma‑2‑selective PET tracer candidates, fluorescent probes, and bifunctional degraders (PROTACs) targeting the sigma‑2/TMEM97 receptor in oncology and neuroscience applications.

MC4 Receptor Agonist Synthesis – Stereochemically Defined Building Block

Patent US20080234280A1 explicitly describes the use of (3S,4S)‑3,4‑dimethoxy‑4‑phenylpiperidine in the preparation of MC4 receptor agonists for lower urinary tract dysfunction [3]. The (3R,4R) enantiomer (CAS 923948-73-6) is the required complementary building block for synthesizing the opposite stereochemical series, enabling comprehensive exploration of the MC4 pharmacophore and supporting the generation of composition‑of‑matter intellectual property.

Chiral Chromatography Method Development and Reference Standard

The well‑defined (3R,4R) absolute configuration and the availability of both enantiomers (CAS 923948-73-6 and CAS 924011-93-8) make this compound an excellent reference standard pair for developing chiral HPLC and SFC methods. It serves as a retention‑time marker for reversed‑phase and chiral stationary phase columns used in the quality control of phenylpiperidine‑based APIs, where stereochemical purity is a critical quality attribute [2].

Quote Request

Request a Quote for (3R,4R)-3,4-Dimethoxy-4-phenylpiperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.